3-(1,3-苯并噻唑-2-基)-3-甲氧基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

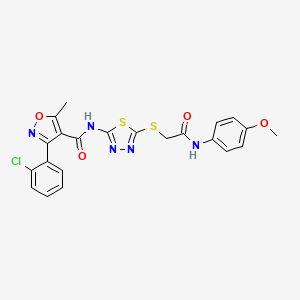

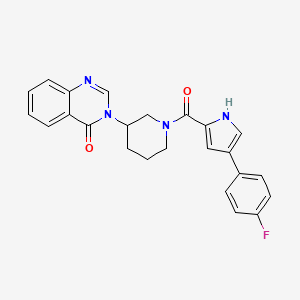

3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid is a chemical compound with the linear formula C11H11NO3S . It has a molecular weight of 237.279 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid, has been achieved through various synthetic pathways . These pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid was corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis

Benzothiazoles, including 3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid, can be synthesized from 2-aminothiophenol and aldehydes . In a visible light mediated synthesis of benzothiazoles, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .科学研究应用

Antibacterial Applications

3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid: and its derivatives have been studied for their potential as antibacterial agents. QSAR modeling of synthesized compounds related to this structure has shown promising results against both Gram-positive and Gram-negative bacteria . The activity contributions due to structural and substituent effects were determined using sequential regression procedures, indicating the importance of molecular structure in antibacterial efficacy.

Anti-Tubercular Compounds

Recent synthetic developments have highlighted the role of benzothiazole derivatives as potent anti-tubercular compounds. These compounds have shown better inhibition potency against Mycobacterium tuberculosis when compared with standard reference drugs. The synthesis of these derivatives involves various pathways, including diazo-coupling and Knoevenagel condensation, which are key in developing new anti-tubercular drugs .

Agricultural Applications

In agriculture, benzothiazole derivatives, including those related to 3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid, are explored for their potential use as growth promoters and protectants against plant pathogens. Their role in enhancing crop yield and protection is an area of ongoing research .

Industrial Chemistry

In industrial chemistry, the compound’s derivatives are used in the synthesis of various chemicals. They serve as intermediates in the production of dyes, corrosion inhibitors, and other industrial materials. The versatility of the benzothiazole ring makes it a valuable component in the development of new industrial products .

Environmental Science

The environmental impact of benzothiazole compounds is also a subject of study. Researchers are investigating the biodegradability and ecological effects of these compounds, including their potential as environmental contaminants and their behavior in wastewater treatment processes .

Biochemistry Research

In biochemistry, the compound’s derivatives are used to study enzyme inhibition, receptor binding, and other biochemical processes. They are particularly useful in the design of molecules that can interact with biological targets, providing insights into the treatment of various diseases .

Chemistry Research

Chemistry research involving 3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid focuses on its synthesis and reactivity. Studies explore its role in organic synthesis, including the development of new synthetic methodologies and the creation of novel compounds with potential pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, the compound is part of the synthesis of quinazoline derivatives, which have a broad spectrum of pharmaceutical activity. These activities include antitumor, sedative, analgesic, antidiabetic, and anti-inflammatory properties. The quinazoline nucleus, related to the benzothiazole structure, is a scaffold for many antitumor drugs, mainly acting as inhibitors of tyrosine kinase receptors .

安全和危害

未来方向

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . In this review paper, recent advances in the synthesis of benzothiazole compounds related to green chemistry were provided . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

作用机制

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the aforementioned enzymes . This inhibition disrupts the normal functioning of the bacterial cells, leading to their death.

Biochemical Pathways

The inhibition of the enzymes mentioned above would disrupt several biochemical pathways in the bacterial cells, affecting their growth and survival .

Pharmacokinetics

The admet calculation of similar benzothiazole derivatives showed a favorable pharmacokinetic profile .

Result of Action

The inhibition of the aforementioned enzymes by benzothiazole derivatives leads to the disruption of normal cellular functions, resulting in the death of the bacterial cells .

属性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-3-methoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-8(6-10(13)14)11-12-7-4-2-3-5-9(7)16-11/h2-5,8H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLPZAGOMVPORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)O)C1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920652.png)

![6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine](/img/structure/B2920653.png)

![(E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2920655.png)

![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide](/img/structure/B2920656.png)

![3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-1-(4-chlorophenyl)urea](/img/structure/B2920658.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2920660.png)

![3-(3,5-Dimethylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2920666.png)

![2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2920668.png)

![3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2920669.png)